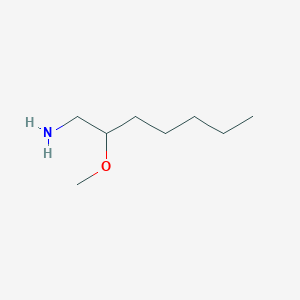
2-Methoxyheptan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyheptan-1-amine is an organic compound belonging to the class of amines It features a heptane chain with a methoxy group attached to the second carbon and an amine group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia with 2-methoxyheptane. This reaction typically requires a strong base, such as sodium hydride, and is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Another method involves the reduction of 2-methoxyheptan-1-nitrile using a reducing agent like lithium aluminum hydride. This reaction is performed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation of the intermediate products.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of 2-methoxyheptan-1-nitrile. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction is typically carried out in a solvent like ethanol to facilitate the dissolution of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of 2-methoxyheptan-1-nitrile or 2-methoxyheptan-1-imine.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-Methoxyheptan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methoxyheptan-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, affecting their structure and function. The methoxy group can participate in hydrophobic interactions, influencing the compound’s solubility and bioavailability. These interactions can modulate enzymatic activity, receptor binding, and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyhexan-1-amine: Similar structure but with a shorter carbon chain.
2-Methoxyoctan-1-amine: Similar structure but with a longer carbon chain.
2-Ethoxyheptan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
2-Methoxyheptan-1-amine is unique due to its specific combination of a methoxy group and a heptane chain. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C8H19NO |
|---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-methoxyheptan-1-amine |
InChI |
InChI=1S/C8H19NO/c1-3-4-5-6-8(7-9)10-2/h8H,3-7,9H2,1-2H3 |
InChI Key |
WMAGUWIAHCROKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


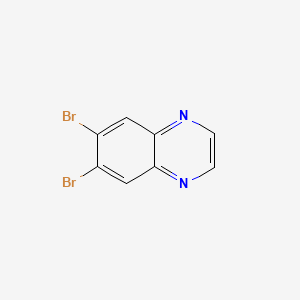
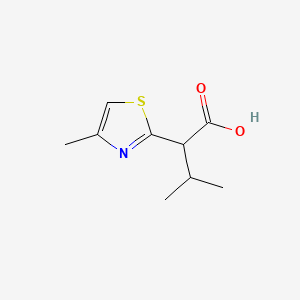
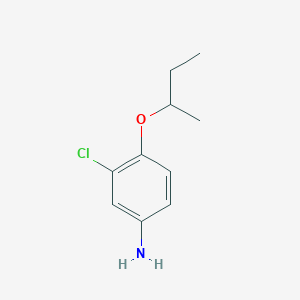
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-dien-4-amine](/img/structure/B13070618.png)
![1-{[4-Chloro-5-(thiophen-2-YL)thieno[2,3-D]pyrimidin-2-YL]methyl}-4-methylpiperidine](/img/structure/B13070625.png)
![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)
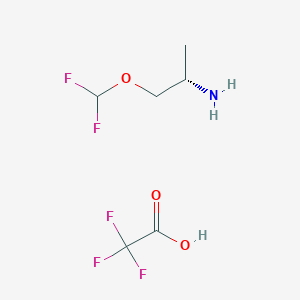
![4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole](/img/structure/B13070652.png)
![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)
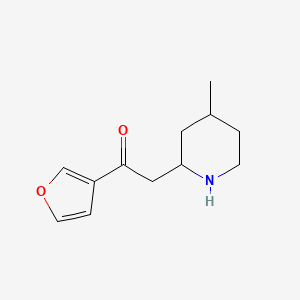
![5,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13070665.png)
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)

![1-{4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl}methanamine](/img/structure/B13070693.png)
